3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene
Overview
Description
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene is an organic compound that features a unique combination of a dioxolane ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene typically involves the formation of the dioxolane ring followed by its attachment to the thiophene ring. One common method involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly during the oxidation of alkenes with hypervalent iodine . This method uses alkene, carboxylic acid, and silyl enol ether as starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene can undergo various types of chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the thiophene ring or the dioxolane ring.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other functional groups . The thiophene ring can participate in π-π interactions, making the compound useful in the development of materials with specific electronic properties .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)quinoline: This compound also contains a dioxolane ring and has been studied for its antioxidant properties.
2-Chloro-3-(1,3-dioxolan-2-yl)quinoline: Similar in structure, this compound has applications in the synthesis of heterocyclic compounds.
Uniqueness
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propene is unique due to the combination of the dioxolane and thiophene rings, which imparts specific chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(5-prop-2-enylthiophen-2-yl)-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-3-8-4-5-9(13-8)10-11-6-7-12-10/h2,4-5,10H,1,3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJYVUPUNTYBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(S1)C2OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251344 | |
Record name | 2-[5-(2-Propen-1-yl)-2-thienyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-20-7 | |
Record name | 2-[5-(2-Propen-1-yl)-2-thienyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(2-Propen-1-yl)-2-thienyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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